

Application Note: High-Resolution Mass Spectrometry of 1H-indol-7-amine

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Compound of Interest

Compound Name: 1H-indol-7-amine

Cat. No.: B112721

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Introduction

1H-indol-7-amine is an indole derivative of interest in medicinal chemistry and drug discovery due to the prevalence of the indole scaffold in biologically active compounds. Accurate mass measurement and structural confirmation are essential for the unambiguous identification of such molecules. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) provides a powerful analytical tool for this purpose, offering high sensitivity, mass accuracy, and the capability for structural elucidation through tandem mass spectrometry (MS/MS). This application note details a comprehensive protocol for the analysis of **1H-indol-7-amine** using LC-HRMS.

Experimental Protocols

A detailed methodology for the analysis of **1H-indol-7-amine** is presented, covering sample preparation, LC separation, and HRMS detection.

Sample Preparation

- **Stock Solution Preparation:** A stock solution of **1H-indol-7-amine** was prepared by dissolving the compound in methanol to a concentration of 1 mg/mL.
- **Working Solution Preparation:** The stock solution was further diluted with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to a final concentration of 10 µg/mL.^[1]

- Filtration: The working solution was filtered through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC system.[\[2\]](#)

Liquid Chromatography (LC)

- System: A high-performance liquid chromatography (HPLC) system.
- Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient Elution: A gradient elution was used to separate the analyte.

Time (min)	% Mobile Phase B
0.0	5
10.0	95
12.0	95
12.1	5
15.0	5

- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 µL.

High-Resolution Mass Spectrometry (HRMS)

- Instrument: A high-resolution mass spectrometer such as a Q-ToF or Orbitrap.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Capillary Voltage: 3.5 kV.[\[3\]](#)

- Source Temperature: 150 °C.[3]
- Desolvation Temperature: 400 °C.[3]
- Cone Gas Flow: 50 L/hr.[3]
- Desolvation Gas Flow: 800 L/hr.[3]
- Scan Mode: Full scan MS and data-dependent MS/MS.
- Mass Range: m/z 50-500.
- Resolution: > 60,000 FWHM.[4]
- Collision Gas: Argon.
- Collision Energy: Ramped from 10-40 eV for MS/MS experiments.

Data Presentation

The quantitative data obtained from the LC-HRMS analysis of **1H-indol-7-amine** is summarized in the following tables.

Table 1: High-Resolution Mass Spectrometry Data for **1H-indol-7-amine**

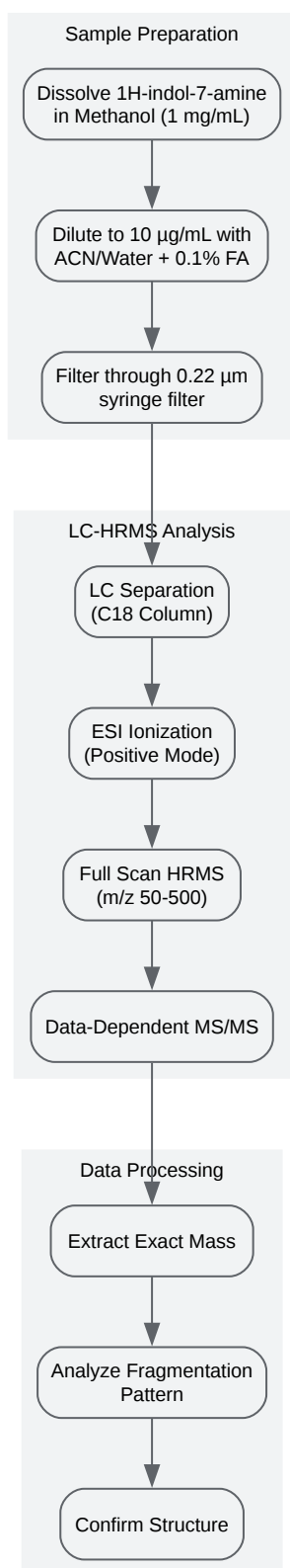
Analyte	Molecular Formula	Theoretical m/z [M+H] ⁺	Measured m/z [M+H] ⁺	Mass Error (ppm)	Retention Time (min)
1H-indol-7-amine	C ₈ H ₈ N ₂	133.0766	133.0764	-1.5	4.2

Table 2: MS/MS Fragmentation Data for **1H-indol-7-amine**

Precursor Ion (m/z)	Product Ion (m/z)	Proposed Neutral Loss
133.0764	116.0498	NH ₃
133.0764	106.0651	HCN
133.0764	91.0542	C ₂ H ₂ N

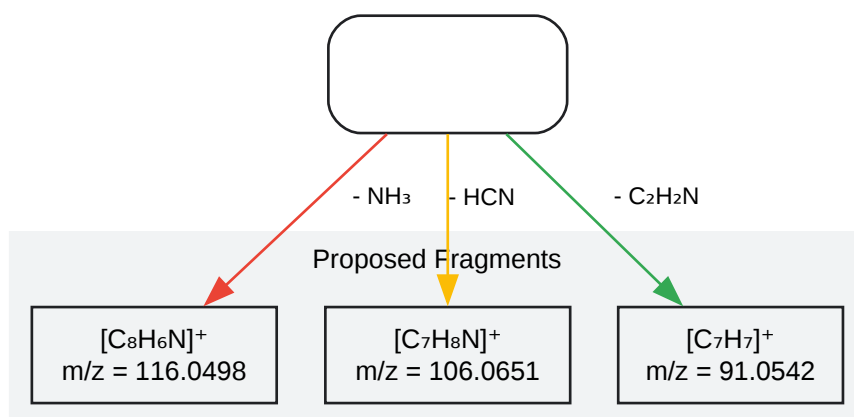
Visualizations

The following diagrams illustrate the experimental workflow and a proposed fragmentation pathway for **1H-indol-7-amine**.



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Experimental workflow for LC-HRMS analysis.



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Proposed fragmentation of **1H-indol-7-amine**.

Conclusion

This application note provides a detailed and robust method for the analysis of **1H-indol-7-amine** by high-resolution mass spectrometry. The described protocols for sample preparation, liquid chromatography, and mass spectrometry, along with the provided quantitative data and fragmentation patterns, offer a solid foundation for researchers in the confident identification and characterization of this and similar indole derivatives. The high mass accuracy and detailed fragmentation information obtained through this method are invaluable for structural confirmation in drug discovery and development.

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